molecular formula C15H16N2O6S B3731504 N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide

N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide

Cat. No. B3731504
M. Wt: 352.4 g/mol
InChI Key: ZGAJMCGKFWNGIY-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H, 13C-NMR, and IR spectroscopy, as well as mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 7-amino-4-methylcoumarin with a number of organic halides has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound synthesized from phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was found to be white crystals with a melting point of 161–163 °C .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. Some compounds have shown significant inhibitory activity against bacterial strains .

Future Directions

The future research directions could involve the synthesis of novel derivatives of this compound and the exploration of their potential biological activities . Further studies could also focus on improving the synthesis process and exploring the detailed mechanism of action of these compounds .

properties

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-9-8-13(18)14(15(19)23-9)10(2)16-17-24(20,21)12-6-4-11(22-3)5-7-12/h4-8,17-18H,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAJMCGKFWNGIY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNS(=O)(=O)C2=CC=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)OC)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide
Reactant of Route 4
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide
Reactant of Route 5
N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide
Reactant of Route 6
N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide

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